molecular formula C7H14O4 B8327913 2-(2-(Methoxymethyl)-1,3-dioxolan-2-yl)ethanol

2-(2-(Methoxymethyl)-1,3-dioxolan-2-yl)ethanol

Cat. No. B8327913
M. Wt: 162.18 g/mol
InChI Key: DZIYJSJUQVTVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

The same procedure as in the step (39a) and (39b) of Example 39 was repeated using methyl 4-methoxyacetoacetate to obtain the title compound (5.3 g, 2 steps: 50%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:8][CH2:9][OH:10])[O:7][CH2:6][CH2:5][O:4]1)C.[CH3:11][O:12]CC(=O)CC(OC)=O>>[CH3:11][O:12][CH2:1][C:3]1([CH2:8][CH2:9][OH:10])[O:4][CH2:5][CH2:6][O:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OCCO1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(CC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCC1(OCCO1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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